2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile
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Overview
Description
2-(3-Iodophenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the iodophenyl and phenyl groups, along with the benzimidazole core, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the iodophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using iodine and a suitable catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction typically results in the formation of simpler benzimidazole compounds .
Scientific Research Applications
2-(3-Iodophenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its antiviral and antimicrobial activities.
Imidazo[1,2-a]pyrimidine: Studied for its anticancer properties.
Imidazo[1,5-a]pyridine: Used in the development of pharmaceuticals and agrochemicals .
Uniqueness
2-(3-Iodophenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile stands out due to its unique combination of the iodophenyl and phenyl groups with the benzimidazole core. This structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
919794-86-8 |
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Molecular Formula |
C20H12IN3 |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
2-(3-iodophenyl)-1-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C20H12IN3/c21-16-6-4-5-15(12-16)20-23-18-11-14(13-22)9-10-19(18)24(20)17-7-2-1-3-8-17/h1-12H |
InChI Key |
MZUGUJDVSNPOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#N)N=C2C4=CC(=CC=C4)I |
Origin of Product |
United States |
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